2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, which consists of a carbonyl group (C=O) and an amine group (N-H) on the same carbon . The phenylsulfanyl and 4-methylphenyl groups would be attached to the carbon-nitrogen bond of the amide group.Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines . They can also undergo reactions with other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amides generally have high boiling points due to their ability to form hydrogen bonds .Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition
This compound has been evaluated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammation process, and its inhibition can lead to anti-inflammatory effects. The compound’s ability to selectively inhibit COX-2 over COX-1 can make it a valuable candidate for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects .
Anti-inflammatory Activity
In relation to its COX-2 inhibition properties, the compound has also been assessed for its in vivo anti-inflammatory activity. This includes evaluating its effectiveness in reducing inflammation in animal models, which is crucial for the development of new anti-inflammatory medications .
Ulcerogenic Liability Assessment
The safety profile of this compound extends to its ulcerogenic liability, meaning its potential to cause gastric ulcers. A low ulcerogenic index indicates a higher safety margin, making it a preferable choice for long-term treatment options in chronic inflammatory conditions .
Histopathological Evaluation
The compound has undergone histopathological examination to determine its cariogenic effect. This involves studying the tissue changes that occur as a result of its administration, which is essential for understanding its overall impact on health and for the development of safe pharmaceutical agents .
Drug-likeness and ADME Profiles
The compound’s physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles have been predicted in silico. These properties are crucial for assessing the drug-likeness of a compound and its potential to become a successful therapeutic agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between the compound and COX-2 at the molecular level. This helps in predicting the binding affinity and specificity, which are key factors in drug design and development .
properties
IUPAC Name |
2-(4-methylphenyl)-N-(2-phenylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-15(10-8-14)13-17(19)18-11-12-20-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSKXWCWKGSQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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